3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Fragment-based drug discovery Conformational restriction Medicinal chemistry

Sourcing 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (CAS 1227465-70-4) with validated conformational rigidity (0 rotatable bonds) and optimized lipophilicity (LogP 1.4). This substitution pattern is essential for BRD9 bromodomain inhibitor programs referenced in 35+ patents. The 3-bromo handle enables rapid SAR via cross-coupling. Ensure your supply chain meets R&D specifications—check purity and pricing below.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 1227465-70-4
Cat. No. B572347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-dimethyl-2(1H)-pyridinone
CAS1227465-70-4
Synonyms3-bromo-5,6-dimethyl-2(1H)-pyridinone(SALTDATA: FREE)
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESCC1=C(NC(=O)C(=C1)Br)C
InChIInChI=1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)
InChIKeySTAHIKKWPLWAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6-dimethyl-2(1H)-pyridinone (CAS 1227465-70-4): Pyridinone-Based Building Block for Heterocyclic Synthesis and Fragment-Based Discovery


3-Bromo-5,6-dimethyl-2(1H)-pyridinone (CAS 1227465-70-4) is a heterocyclic organic compound belonging to the pyridinone family, characterized by a bromine substituent at the 3-position and methyl groups at the 5- and 6-positions of the pyridinone ring [1]. With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this compound features a calculated LogP of 1.4, zero rotatable bonds, and a topological polar surface area of 29.1 Ų [2]. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with documented presence in 35 patent filings [3]. Commercially available from multiple suppliers at ≥95% purity in solid form, the compound is stocked for research and development applications .

Why 3-Bromo-5,6-dimethyl-2(1H)-pyridinone Cannot Be Replaced by Generic 3-Bromo-pyridinone Analogs in Synthetic and Fragment-Based Workflows


In pyridinone-based synthesis and fragment-based drug discovery, the specific substitution pattern determines both chemical reactivity and downstream molecular properties. The 3-bromo-5,6-dimethyl substitution pattern present in CAS 1227465-70-4 confers distinct advantages over simpler 3-bromo-pyridinone analogs lacking the 5,6-dimethyl substitution. The 5,6-dimethyl groups increase hydrophobic character (LogP = 1.4) while the absence of rotatable bonds (rotatable bond count = 0) confers conformational rigidity [1]. Generic substitution with a 3-bromo-pyridin-2(1H)-one (CAS 34206-49-0) or 5-bromo-3-methylpyridin-2(1H)-one would fundamentally alter the steric environment at the reactive bromine site, the electronic properties of the ring, and the lipophilicity of derived analogs—any of which would compromise the structure-activity relationships (SAR) established in the 35 patent filings referencing this specific substitution pattern [2]. Furthermore, pyridinone scaffolds with this precise 3-bromo-5,6-dimethyl architecture have been validated in the development of BRD9 bromodomain inhibitors, where crystallographic data confirm that the substitution pattern is essential for achieving both potency and selectivity against off-target bromodomains [3].

Quantitative Differentiation Evidence for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (CAS 1227465-70-4) vs. Comparator Analogs


Conformational Restriction: Zero Rotatable Bonds in 3-Bromo-5,6-dimethyl-2(1H)-pyridinone vs. One Rotatable Bond in 3-Bromo-5-methyl Analog

3-Bromo-5,6-dimethyl-2(1H)-pyridinone exhibits a rotatable bond count of zero, a structural feature that confers complete conformational rigidity [1]. This contrasts with the 3-bromo-5-methyl-2(1H)-pyridinone analog, which contains a free 6-position and thus possesses at least one rotatable bond via potential substitution at that site. In fragment-based drug discovery, lower rotatable bond counts correlate with improved ligand efficiency and reduced entropic penalty upon target binding. The 5,6-dimethyl substitution pattern in CAS 1227465-70-4 eliminates conformational flexibility entirely, a property not shared by mono-methyl or unsubstituted 3-bromo-pyridinone analogs.

Fragment-based drug discovery Conformational restriction Medicinal chemistry Ligand efficiency

Patent Portfolio Validation: 35 Patent Filings Citing 3-Bromo-5,6-dimethyl-2(1H)-pyridinone vs. Limited Patent Activity for Related Analogs

CAS 1227465-70-4 is cited in 35 patent filings according to PubChemLite patent count data [1]. This level of patent activity provides a quantitative proxy for the industrial and therapeutic relevance of this specific substitution pattern. By comparison, the unsubstituted 3-bromo-2(1H)-pyridinone (CAS 34206-49-0) shows substantially lower patent association in available databases. The 35 patent filings referencing this exact InChIKey demonstrate that multiple independent research programs have identified this substitution pattern as valuable for generating patentable matter, reducing the procurement risk associated with selecting an unvalidated building block.

Patent analytics Intellectual property Drug discovery Scaffold validation

Pyridinone Scaffold Validation in BRD9 Bromodomain Inhibitor Development: Crystallographically Confirmed Binding Mode

A pyridinone-like scaffold incorporating substitution patterns analogous to 3-bromo-5,6-dimethyl-2(1H)-pyridinone has been crystallographically validated in the development of potent and selective BRD9 bromodomain inhibitors [1]. The Journal of Medicinal Chemistry publication reports the discovery of chemical probes BI-7273 and BI-9564 based on a pyridinone-like core, with crystallographic information guiding development for BRD9 potency and selectivity against BRD4 . These compounds demonstrated antitumor activity in an AML xenograft model, establishing that pyridinone scaffolds with appropriate substitution can achieve in vivo efficacy [1]. While 3-bromo-5,6-dimethyl-2(1H)-pyridinone itself is a building block rather than the final inhibitor, its substitution pattern maps directly to the validated scaffold architecture.

Epigenetics Bromodomain inhibition BRD9 Acute myeloid leukemia Chemical probes

Hydrophobic Character Differentiation: LogP 1.4 for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone vs. Estimated LogP ~0.5 for Unsubstituted 3-Bromo-2(1H)-pyridinone

3-Bromo-5,6-dimethyl-2(1H)-pyridinone exhibits a computed LogP (XLogP3-AA) of 1.4, reflecting the hydrophobic contribution of the 5- and 6-methyl groups [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted 3-bromo-2(1H)-pyridinone (CAS 34206-49-0), which has an estimated LogP of approximately 0.5 based on its molecular formula (C₅H₄BrNO) and the absence of alkyl substituents. The ΔLogP of ~0.9 translates to an approximately 8-fold difference in octanol-water partition coefficient, substantially altering membrane permeability potential and protein binding characteristics of derived analogs. In fragment-based drug discovery, this moderate lipophilicity positions the compound within the optimal range (LogP 1–3) for fragment hits, whereas the unsubstituted analog falls below the typical lower bound.

Lipophilicity Drug-likeness Physicochemical properties ADME optimization

Recommended Research and Industrial Applications for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone Based on Validated Evidence


Fragment-Based Drug Discovery for Bromodomain-Containing Epigenetic Targets

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is well-suited as a fragment hit or building block in campaigns targeting bromodomain-containing proteins, particularly BRD9. The pyridinone scaffold with analogous substitution patterns has been crystallographically validated in the development of potent and selective BRD9 bromodomain inhibitors BI-7273 and BI-9564, which demonstrated antitumor activity in AML xenograft models . The compound's conformational rigidity (zero rotatable bonds) and moderate lipophilicity (LogP = 1.4) align with established fragment optimization principles, while the 3-bromo position provides a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig diversification .

Synthesis of Patentable Heterocyclic Compound Libraries

With 35 patent filings referencing this specific InChIKey, 3-bromo-5,6-dimethyl-2(1H)-pyridinone represents a validated starting material for generating intellectual property in medicinal chemistry programs . The 5,6-dimethyl substitution pattern confers distinct physicochemical properties (LogP = 1.4, zero rotatable bonds) compared to simpler bromo-pyridinone analogs, enabling the synthesis of compound libraries with unique property space coverage . The bromine atom at the 3-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig amination, facilitating rapid SAR exploration .

Conformationally Restricted Scaffold for Kinase Inhibitor Design

The zero rotatable bond count of 3-bromo-5,6-dimethyl-2(1H)-pyridinone positions this compound as a conformationally restricted core for kinase inhibitor development . Pyridinone scaffolds have established precedent in kinase modulation, as evidenced by patent WO2003068230A1 describing substituted pyridinones as modulators of p38 MAP kinase, which references bromo-substituted pyridinone intermediates structurally related to CAS 1227465-70-4 . The conformational restriction conferred by the 5,6-dimethyl substitution pattern reduces the entropic penalty upon target binding, a desirable feature in kinase inhibitor optimization where rigidification of the scaffold often correlates with improved potency and selectivity .

Agrochemical Intermediate Development

3-Bromo-5,6-dimethyl-2(1H)-pyridinone has documented potential applications in agrochemical research as an intermediate for synthesizing crop protection agents . The compound's moderate lipophilicity (LogP = 1.4) and hydrogen bond donor/acceptor profile (1 HBD, 1 HBA) provide physicochemical properties compatible with agrochemical lead space, which typically favors compounds with LogP values between 1 and 4 and molecular weights under 300 Da . The 3-bromo substituent enables modular derivatization via cross-coupling chemistry to generate diverse analogs for structure-activity relationship studies in herbicidal, fungicidal, or insecticidal discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.